Cas no 1209982-16-0 (N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide structure](https://www.kuujia.com/scimg/cas/1209982-16-0x500.png)
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- F5832-4178
- N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- SR-01000925293
- SR-01000925293-1
- AKOS024520996
- VU0522596-1
- 1209982-16-0
-
- Inchi: 1S/C14H19N3O3S/c1-16(2)10(11-4-3-7-21-11)8-15-12(18)9-17-13(19)5-6-14(17)20/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,15,18)
- InChI Key: JIDDAHKPJVFQEO-UHFFFAOYSA-N
- SMILES: C(NCC(N(C)C)C1SC=CC=1)(=O)CN1C(=O)CCC1=O
Computed Properties
- Exact Mass: 309.11471265g/mol
- Monoisotopic Mass: 309.11471265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 98Ų
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5832-4178-4mg |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5832-4178-5μmol |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5832-4178-20μmol |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5832-4178-15mg |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5832-4178-10μmol |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5832-4178-2μmol |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5832-4178-5mg |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5832-4178-20mg |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5832-4178-30mg |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5832-4178-2mg |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
1209982-16-0 | 2mg |
$59.0 | 2023-09-09 |
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Related Literature
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
Additional information on N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Professional Introduction to N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS No. 1209982-16-0)
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide, identified by its CAS number 1209982-16-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of functional groups such as the dimethylamino and thiophenyl moieties, alongside the dioxopyrrolidin-1-yl moiety, suggests a high degree of chemical complexity and versatility, which may contribute to its biological activity.
The structural framework of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide encompasses several key features that are critical for its interaction with biological targets. The dimethylamino group, known for its basicity and ability to form hydrogen bonds, plays a pivotal role in modulating the compound's solubility and binding affinity. Additionally, the thiophenyl ring, a common component in many bioactive molecules, contributes to the compound's aromaticity and potential for π-stacking interactions. The dioxopyrrolidin-1-yl moiety introduces a heterocyclic scaffold that is often associated with pharmacological activity, particularly in the realm of enzyme inhibition and receptor binding.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been investigated for its potential role in this context. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses and cancer progression. The combination of its structural features makes it a promising candidate for further exploration in drug discovery.
The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have enabled researchers to access this molecule with increasing efficiency. Techniques such as multi-step organic synthesis, coupled with modern catalytic approaches, have been instrumental in achieving high yields and purity levels. These advancements have not only facilitated the production of sufficient quantities of the compound for experimental purposes but also opened avenues for structural optimization.
The pharmacological profile of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is currently under active investigation. In vitro studies have demonstrated its ability to interact with specific biological targets, leading to potential therapeutic effects. For instance, research has indicated that this compound may inhibit the activity of enzymes such as kinases and phosphodiesterases, which are implicated in various pathological conditions. Additionally, its interaction with receptors involved in pain perception and neurotransmission has been explored, suggesting potential applications in managing neurological disorders.
The molecular interactions governing the biological activity of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide are complex and multifaceted. Understanding these interactions at a molecular level is crucial for rational drug design and optimization. Computational methods such as molecular docking and molecular dynamics simulations have been employed to model the binding of this compound to its target proteins. These studies provide valuable insights into the binding mode and affinity of the molecule, aiding in the design of analogs with enhanced potency and selectivity.
The potential therapeutic applications of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-y acetamide) are diverse and promising. Given its structural complexity and observed biological activity, this compound may find utility in treating conditions such as inflammation-related diseases, cancer, and neurological disorders. Further preclinical studies are necessary to validate these findings and assess its safety profile before moving into clinical trials. The development of novel drug candidates often involves rigorous testing across various models to ensure efficacy and minimize side effects.
The future direction of research on N-[ 4 -(dimethylamino)-4 -(thiophen - 4 - yl ) eth yl ] - 4 - ( 4 , 6 - d io x o py r rol id ine - 1 - y l ) ac eta m ide strong>] lies in expanding its chemical space through structural modifications. By altering specific functional groups or introducing new moieties, researchers can explore new pharmacological profiles and enhance existing ones. The integration of machine learning algorithms into drug discovery pipelines has also shown promise in accelerating the identification of novel analogs with desired properties.
In conclusion,N-[
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